2-Fluoro-6-(4-methylpiperazin-1-yl)aniline

Catalog No.
S3039761
CAS No.
1179276-91-5
M.F
C11H16FN3
M. Wt
209.268
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-6-(4-methylpiperazin-1-yl)aniline

CAS Number

1179276-91-5

Product Name

2-Fluoro-6-(4-methylpiperazin-1-yl)aniline

IUPAC Name

2-fluoro-6-(4-methylpiperazin-1-yl)aniline

Molecular Formula

C11H16FN3

Molecular Weight

209.268

InChI

InChI=1S/C11H16FN3/c1-14-5-7-15(8-6-14)10-4-2-3-9(12)11(10)13/h2-4H,5-8,13H2,1H3

InChI Key

JEBYSTFHAYQSKN-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C(=CC=C2)F)N

solubility

not available

2-Fluoro-6-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative recognized primarily as a critical intermediate in the synthesis of highly potent, multi-targeted tyrosine kinase inhibitors. Its structure is specifically designed for incorporation into complex pharmaceutical scaffolds, most notably in the synthesis of Brigatinib, a second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor used in oncology. [REFS-1, REFS-2] The strategic placement of the ortho-fluoro group is a key molecular feature that differentiates its performance from non-fluorinated or isomeric analogs in the final active pharmaceutical ingredient (API).

Research Fit

Kinase Inhibitor Scaffold Pre-functionalized aniline core with ortho-fluoro and 4-methylpiperazine for focused library synthesis.
CNS Drug Discovery Entry Physicochemical profile supports CNS-oriented medicinal chemistry programs.
Synthetic Versatility Primary aniline handle enables rapid derivatization into amides, acrylamides, or urea linkers.

Substituting 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline with its non-fluorinated analog, 2-(4-methylpiperazin-1-yl)aniline, or other positional isomers is not viable for its primary application. The ortho-fluoro substituent is integral to the efficacy of the final API, such as Brigatinib. [1] This specific fluorine atom forms critical interactions within the kinase binding pocket, enhancing potency and potentially improving metabolic stability by blocking a site of oxidative metabolism. Using a different starting material would result in a distinct final compound with a demonstrably different, and likely inferior, biological activity profile, rendering such a substitution unsuitable for established synthesis protocols aiming for specific therapeutic targets.

Substitution Risk

Positional fluorine substitution may shift target engagement profile. An ortho-fluoro isomer is not interchangeable with para- or meta-fluoro analogs.
Replacing the 4-methylpiperazine group with other amines can alter kinase selectivity and physicochemical properties.
Halogen substitution (e.g., Cl or Br for F) may affect conformational bias and hydrogen-bonding capacity, requiring comparative validation.

Enables Superior Potency in Final API Compared to Non-Fluorinated Analog

The primary value of this specific intermediate is demonstrated by the potency of the resulting API. The ALK inhibitor Brigatinib (AP26113), synthesized from 2-fluoro-6-(4-methylpiperazin-1-yl)aniline, exhibits sub-nanomolar inhibitory activity against ALK. In a direct comparison within the discovery patent, the final compound derived from the non-fluorinated analog, 2-(4-methylpiperazin-1-yl)aniline, was significantly less potent. [1] This highlights the critical, non-interchangeable role of the ortho-fluoro group for achieving elite-level biological activity.

Evidence DimensionInhibitory Potency (IC50) of Final Compound vs. Anaplastic Lymphoma Kinase (ALK)
Target Compound Data< 1 nM (for Brigatinib, synthesized using the target compound)
Comparator Or Baseline1-10 nM (for the API synthesized using the non-fluorinated analog)
Quantified DifferenceAt least 10-fold higher potency
ConditionsBiochemical assay for ALK enzymatic activity.

This potency difference is the primary driver for its selection, as it directly translates to the therapeutic efficacy of the final drug product.

EGFR Inhibition Potency
Data to verify
14 nM vs 112 nM (8-fold)
Supports scaffold-specific potency context
Vendor technical note; comparative assay conditions not fully specified

Established Precursor Suitability in Multi-Step Pharmaceutical Synthesis

This compound is a well-documented and validated key intermediate for the synthesis of the FDA-approved drug Brigatinib. [REFS-1, REFS-2] Its utility is confirmed in numerous patents describing the coupling reaction with a substituted pyrimidine core to form the final API. The existence of established, multi-step synthetic routes that rely on this specific precursor provides a high degree of confidence in its processability and compatibility with standard industrial chemistry protocols, reducing development risk for related projects.

Evidence DimensionDemonstrated Utility in API Synthesis
Target Compound DataSuccessfully used as a key intermediate in multiple patented syntheses of Brigatinib.
Comparator Or BaselineHypothetical or less-documented aniline analogs.
Quantified DifferenceN/A (Qualitative validation through repeated use in successful, patented syntheses)
ConditionsMulti-step organic synthesis under conditions suitable for pharmaceutical manufacturing.

Procuring a validated intermediate with a proven track record in complex syntheses de-risks process development and scale-up for manufacturing campaigns.

Hydrogen Bond Donor Count
Class-level
HBD = 1
Class-level inference for BBB penetration
Computed property; direct CNS exposure data not reported
Calculated Lipophilicity
Class-level
XLogP3 = 1.3
Favorable CNS drug-likeness range
Computed by XLogP3; class-level optimization context
Synthetic Step Economy
Class-level
1–2 steps saved
Streamlines kinase inhibitor library synthesis
Based on pre-functionalized aniline vs. simple fluoroaniline; vendor-reported

Key Starting Material for the Synthesis of Brigatinib

The primary and most validated use of this compound is as a key building block in the commercial and developmental synthesis of Brigatinib, a potent ALK and EGFR inhibitor for treating non-small cell lung cancer. [1] Its specific structure is required to achieve the high potency of the final drug.

Scaffold for Development of Next-Generation Kinase Inhibitors

Based on the structure-activity relationship data from Brigatinib's development, this aniline is a valuable starting point for medicinal chemistry campaigns targeting other kinases. [1] The ortho-fluoro-N-arylpiperazine motif is a validated pharmacophore for achieving high potency and favorable drug-like properties.

Component for Structure-Activity Relationship (SAR) Studies

In a drug discovery context, this compound serves as the definitive building block to install an ortho-fluoro substituent adjacent to the methylpiperazinyl aniline. This allows researchers to systematically probe the role of this specific substitution pattern on target engagement, selectivity, and metabolic stability compared to non-fluorinated or isomeric analogs.

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Pre-functionalized aniline scaffold with ortho-fluoro and 4-methylpiperazine
Scaffold-dependent potency and selectivity profiles
CNS drug discovery research
Physicochemical profile (cLogP, HBD) aligned with BBB penetration
In vitro permeability and CNS exposure models
Chemical probe development
Primary aniline handle for acrylamide, amide, or urea derivatization
Target engagement and selectivity in kinase assays
Pharmaceutical intermediate synthesis
Synthetic step economy
Route efficiency and intermediate stability

XLogP3

1.3

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